Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate

Catalog No.
S13209883
CAS No.
94442-07-6
M.F
C50H64Cl2N8O10
M. Wt
1008.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylm...

CAS Number

94442-07-6

Product Name

Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate

IUPAC Name

2-[benzyl(ethoxycarbonyl)amino]-4-[cyclohexyl(methyl)amino]-3-methoxybenzenediazonium;oxalic acid;dichloride

Molecular Formula

C50H64Cl2N8O10

Molecular Weight

1008.0 g/mol

InChI

InChI=1S/2C24H31N4O3.C2H2O4.2ClH/c2*1-4-31-24(29)28(17-18-11-7-5-8-12-18)22-20(26-25)15-16-21(23(22)30-3)27(2)19-13-9-6-10-14-19;3-1(4)2(5)6;;/h2*5,7-8,11-12,15-16,19H,4,6,9-10,13-14,17H2,1-3H3;(H,3,4)(H,5,6);2*1H/q2*+1;;;/p-2

InChI Key

CWKSREJFEQFQFE-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.C(=O)(C(=O)O)O.[Cl-].[Cl-]

Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate is a complex organic compound characterized by its diazonium salt structure. This compound features a benzene ring with multiple substituents, including an ethoxycarbonyl group and a cyclohexylmethylamino group, which contribute to its chemical properties and potential applications. The chemical formula can be represented as C24H30ClN4O4, with a molecular weight of approximately 466.98 g/mol. This compound is notable for its stability and reactivity, particularly in electrophilic substitution reactions due to the presence of the diazonium group .

The primary reactions involving bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate are based on its diazonium functionality. Diazonium salts are known for their ability to undergo various transformations, including:

  • Electrophilic Aromatic Substitution: The diazonium group can be replaced by nucleophiles, allowing for the synthesis of substituted aromatic compounds.
  • Reduction Reactions: The diazonium ion can be reduced to form an amine, which can further participate in various

The synthesis of bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate typically involves several key steps:

  • Formation of the Amino Compound: Starting materials such as 2-benzyl-4-cyclohexylmethylamino-3-methoxybenzoic acid are reacted with ethoxycarbonyl chloride to introduce the ethoxycarbonyl group.
  • Diazotization: The resulting amino compound is then treated with sodium nitrite in an acidic medium to form the corresponding diazonium salt.
  • Salt Formation: Finally, the diazonium salt is combined with oxalic acid to yield the oxalate salt form.

Each step must be carefully controlled to ensure high yield and purity of the final product.

Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate has potential applications in various fields:

  • Dye Chemistry: Due to its diazonium nature, it can be used in dye manufacturing, particularly for azo dyes.
  • Pharmaceuticals: Its unique structure may lend itself to drug development, particularly in targeting specific biological pathways.
  • Material Science: This compound could be explored for use in polymer chemistry or as a precursor for advanced materials.

Interaction studies involving bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Nucleophiles: Investigating how the diazonium group interacts with various nucleophiles can provide insights into its synthetic utility and reactivity patterns.
  • Biological Interactions: Understanding how this compound interacts with biomolecules such as proteins and nucleic acids could help assess its pharmacological potential.

Several compounds share structural similarities with bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate. Here are a few notable examples:

Compound NameCAS NumberKey Features
3-Methoxybenzenediazonium chloride19183-05-2Simpler structure, used in dye synthesis
Bis[2-(ethylthio)benzyl] oxalate345652-13-3Contains thioether groups, different reactivity profile
Bis(2-benzyl(methyl)amino)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate oxalate1417520More complex structure with potential pharmaceutical applications

Uniqueness

The uniqueness of bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate lies in its combination of functional groups that allow for diverse reactivity while maintaining stability as a diazonium salt. Its potential applications in both dye chemistry and pharmaceuticals highlight its versatility compared to other similar compounds.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

2

Exact Mass

1006.4122457 g/mol

Monoisotopic Mass

1006.4122457 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

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